Molecular Weight and Lipophilicity (XLogP3) Divergence from 2-(Cyclohexylamino)ethanol
2-[(Cyclohexylmethyl)amino]ethan-1-ol exhibits a molecular weight of 157.26 g/mol and a predicted XLogP3 value of 1.8, compared to 143.23 g/mol and an XLogP3 of 0.9 for the close analog 2-(cyclohexylamino)ethanol (CAS 2842-38-8) [1][2]. The additional methylene group in the target compound increases both molecular weight by 9.8% and lipophilicity, which can significantly influence membrane permeability and solubility characteristics in experimental systems.
| Evidence Dimension | Molecular Weight (g/mol) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 157.26 g/mol; XLogP3: 1.8 |
| Comparator Or Baseline | 2-(Cyclohexylamino)ethanol (CAS 2842-38-8): MW: 143.23 g/mol; XLogP3: 0.9 |
| Quantified Difference | ΔMW = +14.03 g/mol (+9.8%); ΔXLogP3 = +0.9 units |
| Conditions | Computed physicochemical properties from PubChem database; XLogP3 predicted using XLogP3 3.0 algorithm [2]. |
Why This Matters
A 9.8% higher molecular weight and a 0.9 unit increase in XLogP3 directly affect the compound's pharmacokinetic behavior, including membrane permeability and solubility, which are critical parameters for in vitro assays and in vivo studies.
- [1] American Elements. (2022). CAS 127403-95-6 | 2-[(Cyclohexylmethyl)amino]ethan-1-ol. Retrieved from https://www.americanelements.com/cas/127403-95-6. View Source
- [2] PubChem. (2025). Ethanol, 2-(cyclohexylamino)-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N-Cyclohexylethanolamine. View Source
